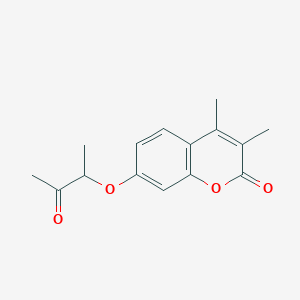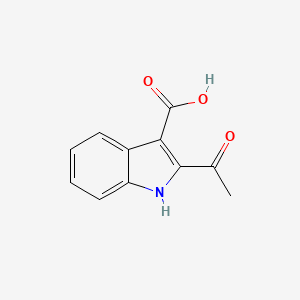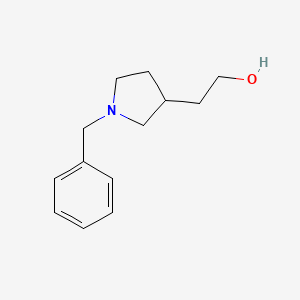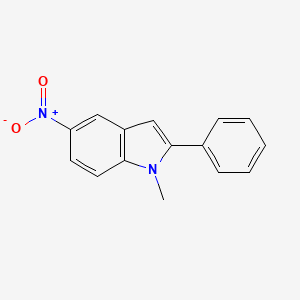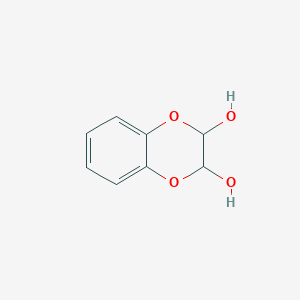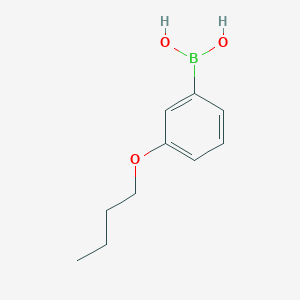
3-Butoxyphenylboronic acid
Descripción general
Descripción
3-Butoxyphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. While the provided papers do not specifically discuss 3-butoxyphenylboronic acid, they do provide insights into the properties and reactivity of similar phenylboronic acid compounds. For instance, the study of (trifluoromethoxy)phenylboronic acids reveals the impact of substituents on the acidity and structural properties of the boronic acid group . The research on 3-aminophenylboronic acid demonstrates its utility in constructing complex boron-containing structures like calix- and cage-shaped complexes . These findings suggest that 3-butoxyphenylboronic acid may also exhibit unique reactivity and structural characteristics due to the presence of the butoxy substituent.
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the use of arylboronic acids as key intermediates. The asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated esters, as described in one of the papers, is a method that could potentially be adapted for the synthesis of 3-butoxyphenylboronic acid . This method allows for the introduction of aryl groups into a compound with high enantioselectivity, which could be useful for creating chiral molecules with the butoxyphenylboronic moiety.
Molecular Structure Analysis
The molecular structure of phenylboronic acids can be significantly influenced by the nature of the substituents attached to the phenyl ring. For example, the introduction of a trifluoromethoxy group affects the acidity and the formation of hydrogen-bonded dimers in the solid state . Similarly, the presence of a butoxy group in 3-butoxyphenylboronic acid would likely influence its molecular conformation and intermolecular interactions. The study of 3-hydroxyphenylboronic acid provides computational insights into the most stable conformers, which could be relevant for understanding the conformational preferences of 3-butoxyphenylboronic acid .
Chemical Reactions Analysis
Phenylboronic acids are known for their ability to participate in various chemical reactions, such as the Suzuki-Miyaura cross-coupling, which is not directly mentioned in the provided papers. However, the reactivity of 3-aminophenylboronic acid in forming macrocyclic and cage-shaped boron complexes indicates the potential of boronic acids to engage in complex reaction pathways . This suggests that 3-butoxyphenylboronic acid could also be used as a building block in the synthesis of larger, more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylboronic acids can be deduced from their solid-state structures and interactions. For instance, the study of 4-carboxyphenylboronic acid hydrates reveals how different crystallization solvents can lead to variations in the hydration state and molecular conformation . These findings highlight the importance of solvent choice and hydration in determining the physical properties of boronic acids. It can be inferred that the physical properties of 3-butoxyphenylboronic acid, such as solubility and crystallization behavior, would also be influenced by similar factors.
Aplicaciones Científicas De Investigación
-
Sensing Applications
- Field : Chemistry
- Application Summary : Boronic acids, including 3-Butoxyphenylboronic acid, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Therapeutics
- Field : Biomedical Science
- Application Summary : Boronic acids are used in the development of therapeutics .
- Methods of Application : This involves the interaction of boronic acids with proteins, their manipulation and cell labelling .
- Results : Boronic acids have been used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
-
Separation Technologies
-
Biochemical Tools
- Field : Biochemistry
- Application Summary : Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition and cell delivery systems .
- Methods of Application : This involves the interaction of boronic acids with proteins, their manipulation and cell labelling .
- Results : Boronic acids have been used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
-
Synthetic Receptors for Low Molecular Compounds
- Field : Chemistry
- Application Summary : Boronic acids are used in the development of synthetic receptors for low molecular compounds .
- Methods of Application : This involves the interaction of boronic acids with diols .
- Results : Boronic acids have been used for the development of novel detection methodologies .
- Interference in Signalling Pathways
- Field : Biochemistry
- Application Summary : Boronic acids are used as biochemical tools for various purposes, including the interference in signalling pathways .
- Methods of Application : This involves the interaction of boronic acids with proteins, their manipulation and cell labelling .
- Results : Boronic acids have been used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
Propiedades
IUPAC Name |
(3-butoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRKYYYDXARQRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408163 | |
| Record name | 3-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butoxyphenylboronic acid | |
CAS RN |
352534-81-7 | |
| Record name | 3-Butoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Butoxyphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)
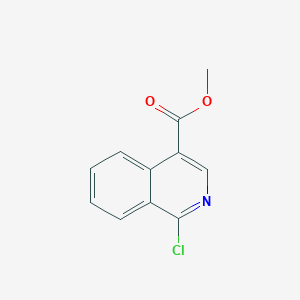
![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)
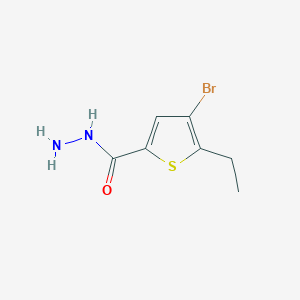
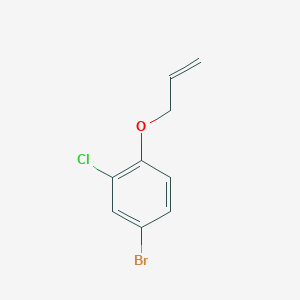
![3-(3-hydroxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B1335803.png)
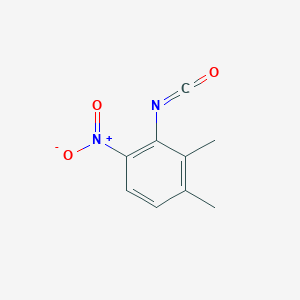
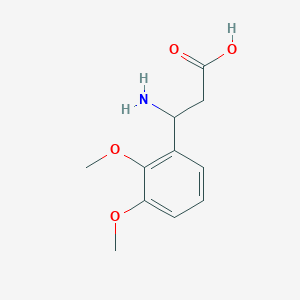
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B1335812.png)
